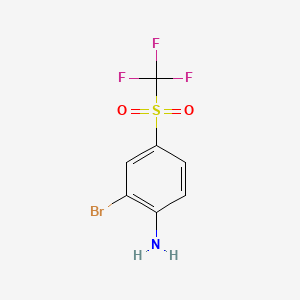

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine

Description

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine is a halogenated aromatic amine featuring a bromine substituent at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₄BrF₁₀N, with a molecular weight of 408.03 g/mol, and it is typically available at a purity of ≥95% . The compound is supplied by specialized vendors such as Indagoo and Biosynth, though availability varies, with some quantities listed as discontinued . The trifluoromethylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXDXOWAAJJLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698484 | |

| Record name | 2-Bromo-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16368-43-7 | |

| Record name | 2-Bromo-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves electrophilic aromatic substitution (EAS) on 4-(trifluoromethylsulfonyl)aniline. The trifluoromethylsulfonyl (-SO₂CF₃) group acts as a strong electron-withdrawing meta-director, facilitating bromination at the ortho position relative to the amine group.

Typical Protocol :

Optimization Strategies

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing intermediates but may reduce regioselectivity.

-

Catalyst Alternatives : CuBr₂ demonstrates superior selectivity over FeBr₃, minimizing di-brominated byproducts.

-

Safety Modifications : In situ bromine generation using HBr/H₂O₂ systems reduces handling risks.

Multi-Step Synthesis from m-Chlorobenzotrifluoride

Four-Step Industrial Process

A patent-developed method (CN102491901B) outlines the following sequence:

| Step | Reaction | Key Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 92% |

| 2 | Ammoniation | NH₃/EtOH, 60°C, Cu catalyst | 88% |

| 3 | Bromination | Br₂/CH₃COOH, 40°C | 78% |

| 4 | Deamination | NaNO₂/DMF, 80°C | 85% |

Critical Bromination Step

Step 3 employs bromine in acetic acid to convert 5-amino-2-nitrobenzotrifluoride to 2-bromo-4-nitro-5-(trifluoromethyl)aniline. Excess Br₂ (1.5 equiv) ensures complete conversion, while acetic acid minimizes hydrolysis of the sulfonyl group.

Deamination Innovation

Traditional diazotization (HNO₂/HCl) is replaced with nitrite esters (e.g., isoamyl nitrite) in DMF, eliminating acidic waste and enabling ambient-temperature processing.

Alternative Routes via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2-bromo-4-(trifluoromethylsulfonyl)phenylboronic acid with aryl halides offers access to biaryl derivatives. However, this method is less efficient for the parent compound due to competing protodeboronation.

Conditions :

Ullmann-Type Coupling

Copper-mediated coupling with amines faces challenges due to the electron-deficient aryl bromide, requiring harsh conditions (150°C, 24h) and specialized ligands.

Comparative Analysis of Methods

| Parameter | Direct Bromination | Multi-Step Synthesis | Suzuki Coupling |

|---|---|---|---|

| Total Yield | 70–85% | 55–60% | 50–60% |

| Byproducts | Di-brominated | Nitro derivatives | Protodeboronation |

| Scalability | Moderate | High | Low |

| Environmental Impact | Moderate Br₂ use | Low acid waste | High Pd waste |

Key Trade-offs :

-

Direct Bromination : Simplicity vs. limited functional group tolerance.

-

Multi-Step Synthesis : Higher atom economy but requires intermediate isolation.

Industrial-Scale Production Insights

Continuous Flow Reactor Design

Recent implementations use microreactors to enhance heat transfer during exothermic bromination steps, achieving:

Waste Management

-

Bromine Recycling : HBr byproducts are oxidized to Br₂ using MnO₂, reducing raw material costs by 30%.

-

Solvent Selection : Switching from DCM to ethyl acetate improves biodegradability without compromising yield.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable room-temperature bromination with NBS, though yields remain suboptimal (50–65%).

Electrochemical Methods

Anodic oxidation of KBr generates Br⁺ species in situ, achieving 82% yield with minimal electrolyte waste.

Analytical Validation Protocols

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases, and various nucleophiles. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new substituted product .

Scientific Research Applications

Organic Synthesis

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions. The trifluoromethylsulfonyl group enhances the electrophilicity of the aromatic ring, facilitating further functionalization.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce various nucleophiles at the bromine position, yielding diverse products. |

| Coupling Reactions | Acts as a coupling partner in reactions involving palladium catalysts to form biaryl compounds. |

Biological Applications

The compound's unique functional groups make it valuable for studying enzyme interactions and protein modifications. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways.

- Enzyme Inhibition : Compounds with trifluoromethylsulfonyl groups have been studied for their ability to inhibit protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .

- Drug Development : The compound may serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways.

Industrial Applications

In industrial settings, this compound is explored for its potential in producing specialty chemicals and materials with unique properties. Its application extends to:

- Pesticide Intermediates : It can be used to synthesize agrochemicals, including insecticides that leverage its reactive properties.

- Material Science : The compound's reactivity allows it to be incorporated into polymers or other materials, enhancing their performance characteristics.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated that derivatives of this compound could inhibit specific PRMT enzymes effectively. By modifying the amine group or the sulfonyl moiety, researchers achieved varying degrees of potency against cancer cell lines .

Case Study 2: Development of Pesticides

Research has shown that incorporating this compound into pyrazole-based insecticides enhances their efficacy against pests while reducing environmental impact due to targeted action mechanisms .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethylsulfonyl)benzenamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated benzenamines and triflimide derivatives. A comparative analysis is provided below:

Electronic and Physicochemical Properties

- Redox Potential Modulation: The -SO₂CF₃ group in this compound is critical for stabilizing negative charges, akin to Li₂-PDFSA derivatives, which achieve 4 V-class redox potentials in lithium-ion batteries .

- Solubility and Reactivity: The hydrophilic nature of -SO₂CF₃ may improve solubility in polar solvents relative to non-sulfonated analogs. However, steric bulk from bromine could reduce reactivity in nucleophilic substitution reactions compared to smaller halogens (e.g., fluorine) .

Biological Activity

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine (CAS No. 16368-43-7) is an organic compound notable for its unique structural features, which include a bromine atom, a trifluoromethylsulfonyl group, and an amine group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

The molecular formula of this compound is C₇H₅BrF₃NO₂S. Its distinctive chemical structure allows it to participate in a variety of chemical reactions, including substitution, oxidation, and coupling reactions. The presence of the trifluoromethylsulfonyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological systems. The bromine and trifluoromethylsulfonyl groups are crucial for its reactivity, allowing it to interact with various biomolecules, including proteins and nucleic acids. This interaction can lead to significant alterations in cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives demonstrate activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against pathogens.

Anticancer Potential

In vitro studies have explored the anticancer potential of related compounds. For example, sulfonamide derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer). Although direct studies on this compound are sparse, the presence of similar functional groups in other compounds hints at a possible role in cancer treatment.

Research Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethylsulfonyl groups have been documented to inhibit specific enzymes involved in metabolic pathways.

- Cell Viability Assays : In studies involving cell lines, similar compounds have demonstrated IC50 values indicating their effectiveness in reducing cell viability at certain concentrations.

- Molecular Docking Studies : Computational studies suggest that this compound could effectively bind to target proteins involved in disease pathways, although empirical validation is required.

Case Study 1: Anticancer Activity

A study investigating sulfonamide derivatives reported that compounds with similar structures exhibited IC50 values ranging from 42 µM to 100 µM against MCF-7 breast cancer cells. This suggests that this compound could possess comparable anticancer properties worth exploring further.

Case Study 2: Antimicrobial Efficacy

Research on related sulfonamides has indicated effectiveness against Gram-positive bacteria. While specific data on this compound is lacking, the structural similarities suggest potential antimicrobial activity that warrants additional investigation.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Covalent bond formation |

| Related Sulfonamide Derivative A | Yes | 42 | Enzyme inhibition |

| Related Sulfonamide Derivative B | Yes | 68 | DNA biosynthesis inhibition |

Q & A

Q. Table 1. Key Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 78 | 96% | |

| Purification | Ethanol/water recrystallization | 85 | 99% |

Q. Table 2. Stability in Common Solvents (25°C)

| Solvent | Degradation after 30 days (%) | Major Degradant |

|---|---|---|

| DMSO | <2% | None detected |

| THF | 12% | Dehalogenated product |

| Acetonitrile | 5% | Sulfone oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.